

Application Notes and Protocols for Prodigiosin Extraction from *Serratia marcescens*

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Compound of Interest

Compound Name: *Prodigiosine*

Cat. No.: *B10828770*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodigiosin is a secondary metabolite renowned for its distinctive bright red color, belonging to the prodiginines family of natural pigments.^{[1][2]} Produced by various bacteria, including *Serratia marcescens*, this tripyrrole pigment has garnered significant attention due to its wide range of biological activities, including antibacterial, antifungal, anticancer, immunosuppressive, and antimalarial properties.^{[1][3]} The potential of prodigiosin as a therapeutic agent and a natural colorant in industries like textiles and food makes its efficient extraction and purification a critical area of research.^{[1][4]}

This document provides detailed protocols for the cultivation of *Serratia marcescens*, extraction of prodigiosin using various solvent systems, and methods for its quantification and purification.

Experimental Protocols

Protocol 1: Cultivation of *Serratia marcescens* for Prodigiosin Production

This protocol outlines the steps for culturing *Serratia marcescens* to achieve optimal prodigiosin yield.

Materials:

- *Serratia marcescens* strain
- Luria-Bertani (LB) agar and broth or Peptone Glycerol Broth
- Sterile culture flasks
- Incubator shaker
- Spectrophotometer

Procedure:

- **Activation of Culture:** Streak the *Serratia marcescens* strain on an LB agar plate and incubate at 28-30°C for 24-48 hours until characteristic red colonies are visible.[\[1\]](#)[\[5\]](#)
- **Inoculum Preparation:** Inoculate a single red colony into a flask containing sterile LB broth or Peptone Glycerol Broth.[\[6\]](#) Incubate the flask at 28-30°C for 16-24 hours in a shaker at 150-200 rpm.[\[3\]](#)[\[4\]](#)
- **Production Phase:** Inoculate a larger production flask containing the desired culture medium with 2-5% (v/v) of the seed culture.[\[4\]](#)[\[7\]](#) Optimal production is often achieved in media supplemented with sources like peptone, sucrose, or oils (e.g., peanut oil).[\[3\]](#)[\[4\]](#)[\[8\]](#)
- **Incubation:** Incubate the production culture at 25-30°C for 48-72 hours with constant agitation (150-200 rpm).[\[1\]](#)[\[4\]](#) Prodigiosin production is temperature-sensitive and is significantly inhibited at temperatures above 37°C.[\[5\]](#)[\[9\]](#) The pH of the medium should be maintained around 7.0.[\[3\]](#)[\[6\]](#)[\[8\]](#)
- **Harvesting:** After the incubation period, harvest the bacterial cells by centrifuging the culture broth at 6,000-10,000 x g for 15-30 minutes at 4°C.[\[5\]](#)[\[6\]](#) Discard the supernatant and collect the pigmented cell pellet for extraction.

Protocol 2: Solvent-Based Extraction of Prodigiosin

Prodigiosin is an intracellular pigment, requiring cell lysis for extraction. Several organic solvents can be used.

Method A: Acidified Methanol/Ethanol Extraction

- To the cell pellet obtained from the harvesting step, add acidified methanol (e.g., 100% methanol with pH adjusted to 2.0) or acidified ethanol (e.g., 95% ethanol containing 4% 1M HCl).[\[4\]](#)[\[7\]](#)[\[10\]](#) The volume of solvent should be sufficient to fully resuspend the pellet.
- Vortex the mixture vigorously for 10-15 minutes to ensure complete lysis of the bacterial cells and solubilization of the pigment.[\[7\]](#)[\[11\]](#)
- Centrifuge the mixture at 5,000-8,000 x g for 15 minutes to separate the cell debris from the pigment-containing supernatant.[\[5\]](#)[\[7\]](#)
- Carefully collect the red supernatant, which contains the crude prodigiosin extract. Store at -20°C for further analysis.

Method B: Acetone or Acetone/Ethyl Acetate Extraction

- Resuspend the cell pellet in acetone or a mixture of ethyl acetate and acetone (e.g., 2:1 v/v).[\[12\]](#)[\[13\]](#)
- Agitate the mixture on a shaker at 200 rpm for 3 hours at 28°C or use ultrasonication for 20 minutes to enhance extraction.[\[12\]](#)[\[14\]](#)
- Centrifuge the suspension at 4,000-8,000 x g for 15 minutes.[\[6\]](#)[\[12\]](#)
- Collect the red-colored supernatant containing prodigiosin. For purification, the solvent can be evaporated using a rotary evaporator.[\[11\]](#)[\[14\]](#)

Protocol 3: Purification and Quantification

Purification (Optional): Crude extracts can be purified using chromatographic techniques.

- Thin Layer Chromatography (TLC): Spot the crude extract on a silica gel TLC plate and develop it using a solvent system such as chloroform:methanol:acetone (4:2:4 v/v) or chloroform:ethyl acetate (1:1 v/v).[\[1\]](#)[\[12\]](#) The separated red spot corresponding to prodigiosin can be identified and its R_f value calculated.[\[1\]](#)
- Column Chromatography: For larger scale purification, the crude extract can be loaded onto a silica gel column. The pigment is then eluted using a gradient of solvents, such as toluene:ethyl acetate or petroleum ether:ethyl acetate.[\[11\]](#)[\[12\]](#)[\[15\]](#)

Quantification: The concentration of prodigiosin in the extract can be estimated spectrophotometrically.

- Dilute the prodigiosin extract in an appropriate solvent (e.g., acidified ethanol or methanol). [\[13\]](#)
- Measure the absorbance of the solution at the maximum wavelength (λ_{max}), which is typically between 530-535 nm for prodigiosin in an acidified solvent.[\[1\]](#)[\[2\]](#)[\[13\]](#)
- The yield can be expressed in absorbance units or calculated using specific formulas provided in the literature, often relating the pigment absorbance to cell density.[\[7\]](#)

Data Presentation

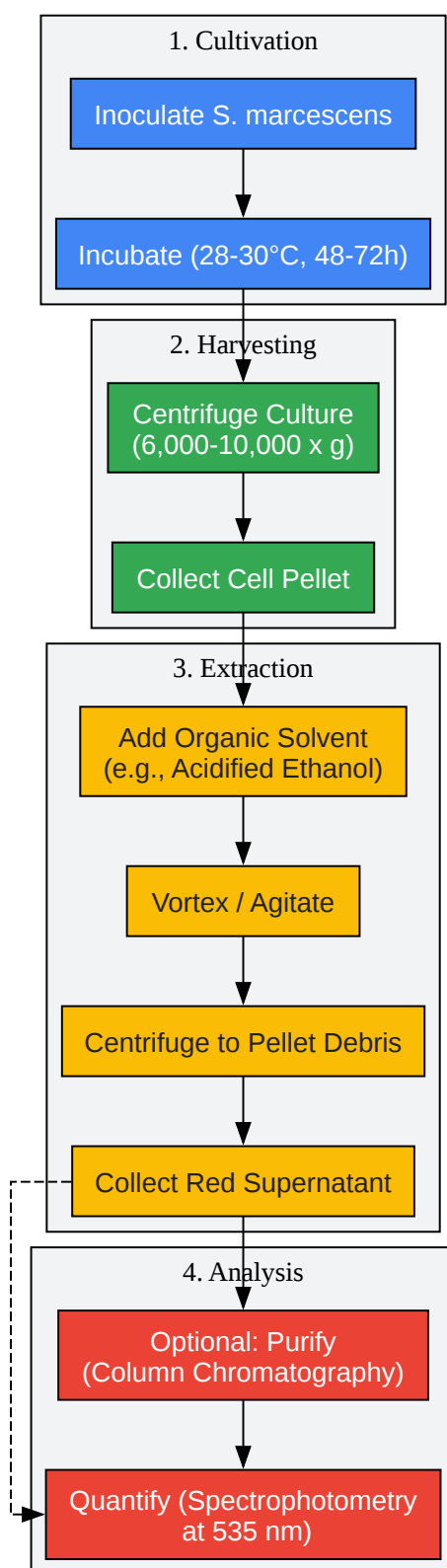
Table 1: Comparison of Prodigiosin Yield with Different Extraction Solvents

Solvent	Relative Absorbance/Yield	Reference
Methanol	Highest absorbance (0.69 nm)	[16]
Ethanol	Moderate absorbance (0.4 nm)	[16]
Acetone	Moderate absorbance (0.3 nm)	[16]
Acidified Methanol (pH 2.0)	2142.75 ± 12.55 mg/L	[4]
Acetone	Superior extraction performance	[13]
Ethyl Acetate:Acetone (2:1)	Suitable for extraction from cells	[12]

Table 2: Optimized Conditions for Prodigiosin Production and Extraction

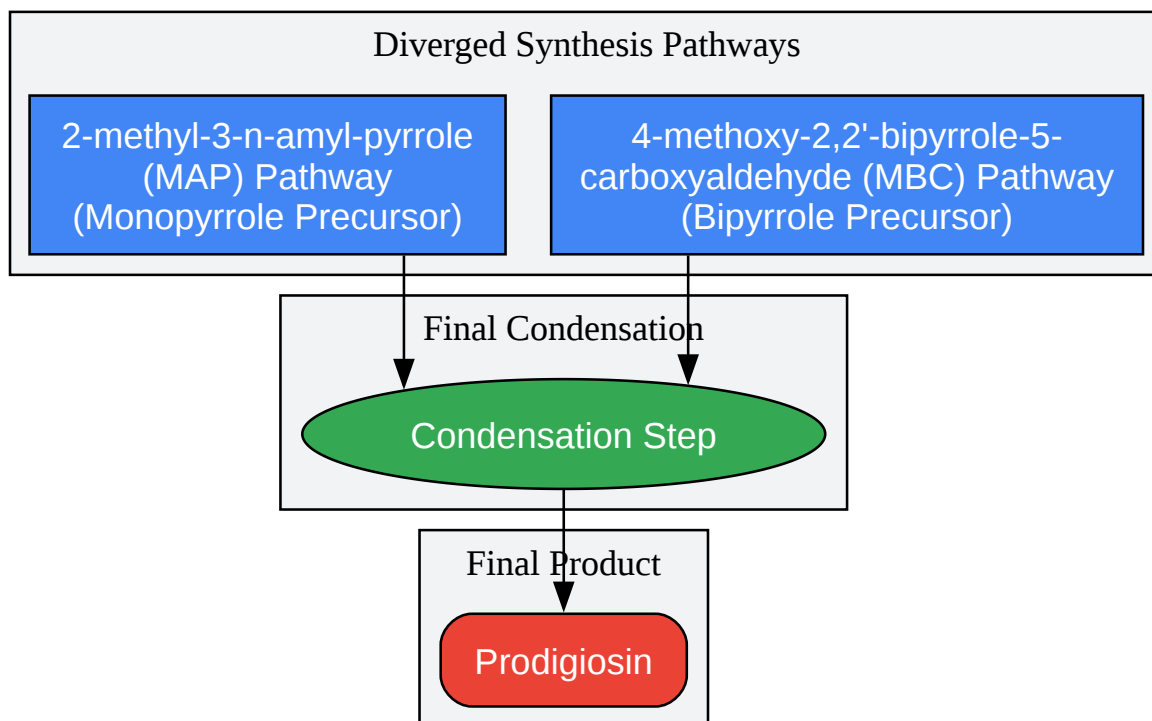
Parameter	Optimal Condition	Observed Yield	Reference
Fermentation			
Temperature	25-30°C	Maximum pigment production	[3][8][16]
pH	7.0	Maximum pigment production	[2][3][8][16]
Agitation	150 rpm	22.50 µg/L	[16]
Incubation Time	36-72 hours	Maximum production observed	[3][16]
Nitrogen Source	Yeast Extract	26.75 µg/L	[16]
Carbon Source	Dextrose	22.40 mg/ml	[16]
Extraction			
Solvent:Liquid Ratio	9.12:1	2142.75 ± 12.55 mg/L (final)	[4]
Extraction Temperature	25.35°C	2142.75 ± 12.55 mg/L (final)	[4]
Extraction Time	30.33 min	2142.75 ± 12.55 mg/L (final)	[4]

Visualizations



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Caption: Experimental workflow for prodigiosin extraction.



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Caption: Simplified biosynthesis pathway of prodigiosin.

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